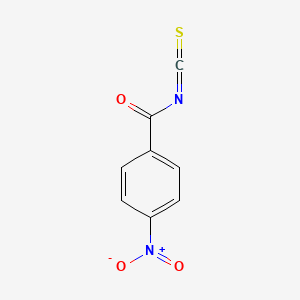

Isotiocianato de 4-nitrobenzoilo

Descripción general

Descripción

4-Nitrobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4N2O3S and a molecular weight of 208.19 g/mol . It features a benzoyl group, which consists of a phenyl ring attached to a carbonyl group, and a nitro group attached to the fourth carbon of the phenyl ring. The isothiocyanate functional group contains a carbon atom doubly bonded to both a nitrogen atom and a sulfur atom . This unique combination of functional groups results in a molecule with distinct chemical properties and reactivity.

Aplicaciones Científicas De Investigación

4-Nitrobenzoyl isothiocyanate has several applications in scientific research:

Mecanismo De Acción

Target of Action

4-Nitrobenzoyl isothiocyanate is a complex organic compound that embodies several facets of organic chemistry Isothiocyanates, in general, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

The isothiocyanate functional group, which contains a carbon atom doubly bonded to both a nitrogen atom and a sulfur atom (-n=c=s), is known to interact with biological targets . This group is attached to the carbonyl carbon of the benzoyl group, leading to unique chemical properties and reactivity .

Biochemical Pathways

Isothiocyanates, including 4-Nitrobenzoyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . These effects are likely due to their interaction with various biological targets and pathways .

Análisis Bioquímico

Biochemical Properties

4-Nitrobenzoyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, forming stable thiourea derivatives. This interaction can be used to label proteins for various analytical purposes. Additionally, 4-Nitrobenzoyl isothiocyanate has been shown to inhibit certain enzymes by modifying their active sites, thereby affecting their catalytic activity .

Cellular Effects

4-Nitrobenzoyl isothiocyanate has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to alterations in gene expression and cellular metabolism. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to changes in the metabolic profile of cells and affect their overall function.

Molecular Mechanism

The molecular mechanism of action of 4-Nitrobenzoyl isothiocyanate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This compound can react with amino groups in proteins, forming stable thiourea derivatives. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, 4-Nitrobenzoyl isothiocyanate can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrobenzoyl isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that 4-Nitrobenzoyl isothiocyanate can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 4-Nitrobenzoyl isothiocyanate in animal models vary with different dosages. At low doses, it can effectively inhibit specific enzymes and alter cellular metabolism without causing significant toxicity. At high doses, 4-Nitrobenzoyl isothiocyanate can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

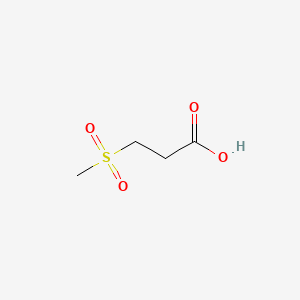

4-Nitrobenzoyl isothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics . Additionally, 4-Nitrobenzoyl isothiocyanate can be metabolized through the mercapturic acid pathway, involving conjugation with glutathione followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Within cells and tissues, 4-Nitrobenzoyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 4-Nitrobenzoyl isothiocyanate can bind to various intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 4-Nitrobenzoyl isothiocyanate is influenced by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on enzyme activity and gene expression . The precise localization of 4-Nitrobenzoyl isothiocyanate can impact its activity and function within the cell.

Métodos De Preparación

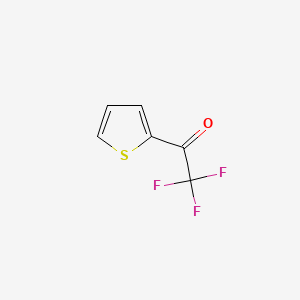

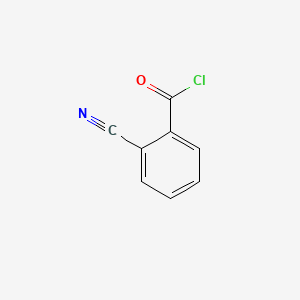

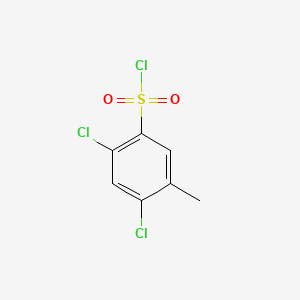

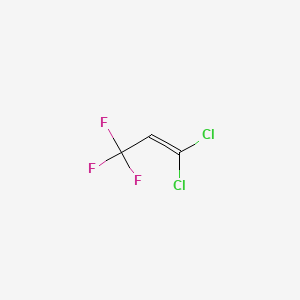

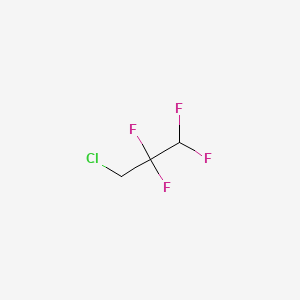

4-Nitrobenzoyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired isothiocyanate product. Another method involves the use of primary amines and highly toxic reagents such as thiophosgene or carbon disulfide . recent advancements have focused on more sustainable approaches, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur .

Análisis De Reacciones Químicas

4-Nitrobenzoyl isothiocyanate undergoes various chemical reactions, including:

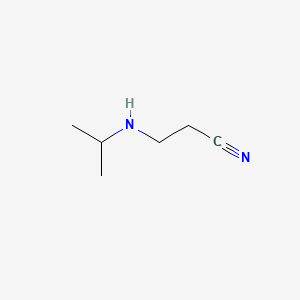

Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Oxidation and Reduction:

Common reagents used in these reactions include primary amines, alcohols, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

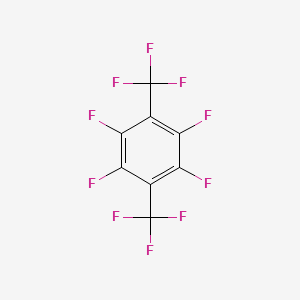

4-Nitrobenzoyl isothiocyanate can be compared with other isothiocyanates, such as phenyl isothiocyanate and benzyl isothiocyanate . While all these compounds share the isothiocyanate functional group, 4-nitrobenzoyl isothiocyanate is unique due to the presence of the nitro group, which influences its reactivity and biological properties. Similar compounds include:

Phenyl Isothiocyanate: Lacks the nitro group, making it less reactive in certain contexts.

Benzyl Isothiocyanate: Contains a benzyl group instead of a nitrobenzoyl group, leading to different reactivity and applications.

Propiedades

IUPAC Name |

4-nitrobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYZFXQNOYBLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182392 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-92-6 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

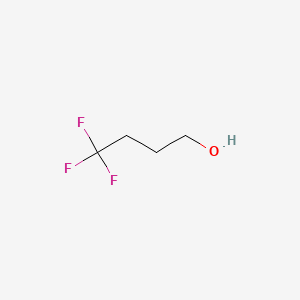

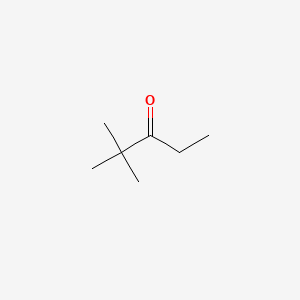

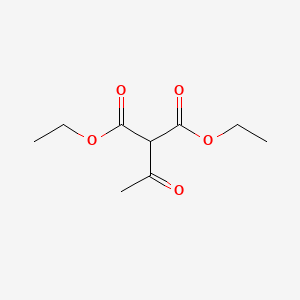

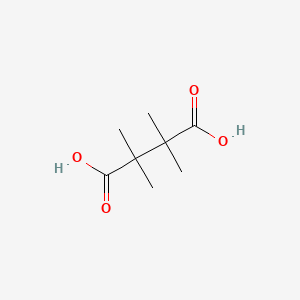

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Nitrobenzoyl isothiocyanate react with amino acids, and what are the potential applications of the resulting compounds?

A1: 4-Nitrobenzoyl isothiocyanate readily reacts with amino acids like Histidine [, ] and Tyrosine [] in acetone. This reaction forms thiourea derivatives. These derivatives have shown potential as ligands in the formation of metal complexes [, ]. These complexes are of interest in various fields, including catalysis and materials science. For example, complexes with divalent metal ions like manganese, cobalt, nickel, zinc, cadmium, and mercury have been synthesized and characterized using various spectroscopic techniques [, ].

Q2: Can you provide details on the structural characterization of 4-Nitrobenzoyl isothiocyanate and its derivatives?

A2: While specific spectroscopic data for 4-Nitrobenzoyl isothiocyanate wasn't provided in the provided research, its derivatives have been thoroughly characterized. Techniques used include elemental analysis (CHNS), infrared spectroscopy (FT-IR), electronic spectroscopy (UV-Vis), and nuclear magnetic resonance spectroscopy (1H and 13C NMR) [, ]. These methods help determine the structure, functional groups, and electronic properties of the synthesized compounds. For example, in one study [], a glucose-derived thiourea derivative of 4-Nitrobenzoyl isothiocyanate was further analyzed using single-crystal X-ray diffraction, providing detailed 3D structural information.

Q3: What is the significance of synthesizing metal complexes with 4-Nitrobenzoyl isothiocyanate derivatives?

A3: The synthesis of metal complexes with 4-Nitrobenzoyl isothiocyanate derivatives allows for the investigation of their potential applications in various fields. For instance, the geometry of these complexes, which can be tetrahedral or square planar depending on the metal ion, significantly influences their properties [, ]. These properties are crucial for applications in catalysis, where the complex's geometry directly impacts its activity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.